molecular formula C18H20N2OS B2641758 2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole CAS No. 867041-72-3

2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole

Cat. No.: B2641758
CAS No.: 867041-72-3
M. Wt: 312.43
InChI Key: SWQLNZPPKYQUJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroaromatic ring, which likely contributes to the compound’s stability and reactivity. The 3-methylphenoxy and propylsulfanylmethyl groups are likely to influence the compound’s physical properties and reactivity.


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly as bases and nucleophiles. The presence of the 3-methylphenoxy and propylsulfanylmethyl groups may influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzimidazole core and the 3-methylphenoxy and propylsulfanylmethyl substituents. These groups could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antiparasitic Activity

Benzimidazoles have demonstrated efficacy in treating parasitic infections. For example, long-term treatment with benzimidazoles has shown effectiveness against non-resectable alveolar echinococcosis (AE), a parasitic disease. The study highlighted the potential parasitocidal (parasite-killing) effect of benzimidazoles, emphasizing the importance of the patients' immunocompetence in achieving long-term therapeutic outcomes (Ammann et al., 2015).

Antifungal and Antimicrobial Properties

Benzimidazole derivatives like thiabendazole have been explored for their broad-spectrum antifungal activity. Thiabendazole, specifically, has shown promising results in treating human strongyloidiasis and other parasitic infections, with limited side effects reported in most cases (Stone et al., 1964).

Chemotherapeutic Enhancement

Some benzimidazoles have been studied for their role in enhancing the efficacy of chemotherapeutic agents. For instance, benznidazole has shown potential in potentiating the cytotoxicity of CCNU (a chemotherapeutic drug) in tumors, suggesting a therapeutic gain by enhancing the drug's efficacy while not disproportionately increasing toxicity to normal tissues (Roberts et al., 1984).

Diagnostic Imaging

Benzimidazole derivatives have been used in diagnostic imaging studies. For instance, compounds like 18F-FRP170 have been used as imaging agents in PET scans to visualize hypoxic (low oxygen) regions in tumors, aiding in the diagnosis and monitoring of cancer (Kaneta et al., 2007).

Properties

IUPAC Name

2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14-6-4-7-15(12-14)21-10-5-11-22-13-18-19-16-8-2-3-9-17(16)20-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQLNZPPKYQUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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